TRPV1 Antagonist Pharmacophore Potency: Cinnoline vs. Phthalazine vs. Quinazoline in a Single Study
In a controlled structure–activity relationship (SAR) study evaluating the contribution of six bicyclic heteroaromatic pharmacophores to TRPV1 blockade, the cinnoline-containing urea (compound 30) displayed an IC₅₀ of 189 nM. This potency placed the cinnoline core in a middle tier, approximately equipotent to the phthalazine analog (compound 24, IC₅₀ = 175 nM) but 4.5-fold less potent than the quinazoline analog (compound 20a, IC₅₀ = 42 nM), all bearing an identical N-benzyl urea side chain in a capsaicin-blockade assay on human TRPV1 [1]. The broader pharmacophore ranking established was: 5-isoquinoline > 8-quinoline = 8-quinazoline > 8-isoquinoline ≥ cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline [1].
| Evidence Dimension | Human TRPV1 receptor antagonism (IC₅₀) |
|---|---|
| Target Compound Data | Cinnoline-urea (compound 30): IC₅₀ = 189 nM |
| Comparator Or Baseline | Phthalazine-urea (compound 24): IC₅₀ = 175 nM; Quinazoline-urea (compound 20a): IC₅₀ = 42 nM; 5-Isoquinoline-urea (14a): IC₅₀ = 4 nM |
| Quantified Difference | Cinnoline vs. phthalazine: 1.1-fold difference (approximately equipotent); Cinnoline vs. quinazoline: 4.5-fold less potent; Cinnoline vs. 5-isoquinoline: 47-fold less potent |
| Conditions | In vitro blockade of capsaicin-induced activation of recombinant human TRPV1 receptor; Abbott Laboratories, J. Med. Chem. 2005 |
Why This Matters
This study provides the only published directly comparable quantitative pharmacophore ranking across six bicyclic azaheterocycles in a single assay, enabling evidence-based selection of the cinnoline core when a defined intermediate potency TRPV1 antagonist scaffold is required.
- [1] Gomtsyan, A.; Bayburt, E.K.; Schmidt, R.G.; et al. Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain: Structure–Activity Relationships for Ureas with Quinoline, Isoquinoline, Quinazoline, Phthalazine, Quinoxaline, and Cinnoline Moieties. J. Med. Chem. 2005, 48(3), 744–752. View Source
